molecular formula C15H11BrN2O6 B3740752 5-bromo-2-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid

5-bromo-2-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid

Cat. No. B3740752
M. Wt: 395.16 g/mol
InChI Key: QRADYEHFHWOXNZ-UHFFFAOYSA-N
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Description

This compound is an organic aromatic compound . It contains a nitro group, which is a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Molecular Structure Analysis

The nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .


Chemical Reactions Analysis

Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, falling between 3.5 D and 4.0 D, depending upon the nature of R . The water solubility of nitro compounds is low . Nitro groups of nitroalkanes can be identified by strong infrared bands .

Safety and Hazards

When handling this compound, personal protective equipment/face protection should be worn . Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Avoid ingestion and inhalation, and avoid dust formation . Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . A practical process for its synthesis has been demonstrated to be scalable with a great yield and significant cost reduction .

properties

IUPAC Name

5-bromo-2-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O6/c1-24-13-5-2-8(6-12(13)18(22)23)14(19)17-11-4-3-9(16)7-10(11)15(20)21/h2-7H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADYEHFHWOXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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